molecular formula C26H29N3O4 B2855011 N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941933-97-7

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2855011
CAS No.: 941933-97-7
M. Wt: 447.535
InChI Key: OBZUKWBATPPPST-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a morpholino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable base to form the methoxybenzyl intermediate.

    Synthesis of the Morpholino Intermediate: The morpholino group is introduced through the reaction of morpholine with an appropriate naphthyl derivative.

    Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the morpholino intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylbenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(4-ethoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Uniqueness

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe compared to similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-32-21-11-9-19(10-12-21)17-27-25(30)26(31)28-18-24(29-13-15-33-16-14-29)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUKWBATPPPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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